Deprenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

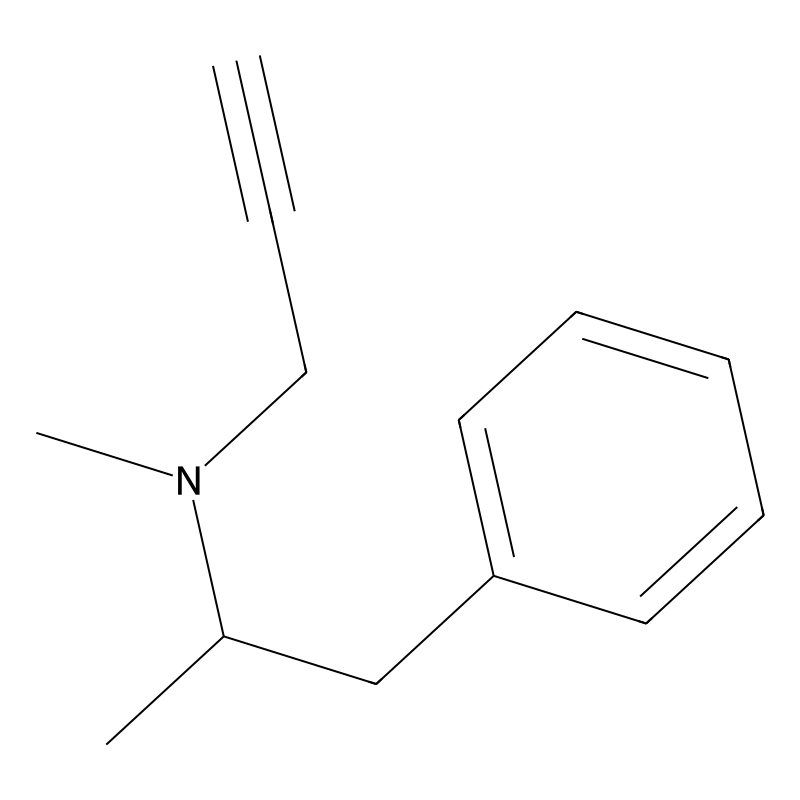

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Parkinson's Disease:

- Mechanism of Action: Deprenyl is a selective inhibitor of monoamine oxidase type B (MAO-B) enzyme. MAO-B breaks down dopamine, a neurotransmitter essential for movement control. In Parkinson's disease, dopamine levels are depleted. Deprenyl helps by preserving dopamine by inhibiting its breakdown What Are The Benefits Of Low-Dose Deprenyl? - Life Extension.

- Treatment Potential: Studies have shown that low-dose deprenyl (around 10mg daily) can enhance dopamine transmission in the brain by 40-50% What Are The Benefits Of Low-Dose Deprenyl? - Life Extension. It may also offer some neuroprotective benefits by potentially preventing damage to brain cells What Are The Benefits Of Low-Dose Deprenyl? - Life Extension.

Alzheimer's Disease:

The research on Deprenyl's effectiveness in Alzheimer's disease is inconclusive. While some studies suggest it might slow down the progression, more research is needed to confirm its efficacy The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015) - PubMed: .

Major Depressive Disorder:

Similar to Alzheimer's, the evidence for Deprenyl's use in treating major depressive disorder is not yet definitive. More research is required to determine its potential role The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015) - PubMed: .

Deprenyl, also known as N-propargylmethamphetamine or selegiline, is a monoamine oxidase inhibitor that primarily acts on the type B isoform of the enzyme. It was first synthesized in Hungary in 1961 and has been used clinically for its antidepressant and neuroprotective properties. The compound is recognized for its role in enhancing dopaminergic activity, making it significant in the treatment of Parkinson's disease and major depressive disorder. Deprenyl exists as a racemic mixture of D-deprenyl and L-deprenyl, with the latter being more potent as a selective inhibitor of monoamine oxidase B.

- Monoamine Oxidase Inhibition: Deprenyl irreversibly binds to monoamine oxidase B, leading to increased levels of dopamine in the brain. This action is particularly beneficial in neurodegenerative conditions like Parkinson's disease .

- Radical Scavenging: Studies have shown that deprenyl can act as a radical scavenger, reacting with hydroxyl radicals and peroxyl radicals, which may contribute to its neuroprotective effects .

- Metabolism: Deprenyl is metabolized in the liver, producing several metabolites including desmethylselegiline and levomethamphetamine .

Deprenyl exhibits various biological activities:

- Neuroprotective Effects: By inhibiting monoamine oxidase B, deprenyl protects dopaminergic neurons from oxidative stress and apoptosis, which is crucial in conditions like Parkinson's disease .

- Antidepressant Properties: As a norepinephrine-dopamine releasing agent, deprenyl has been shown to alleviate symptoms of depression, particularly in patients who do not respond to conventional antidepressants .

- Psychostimulant Effects: At higher doses, deprenyl can act as a psychostimulant, similar to amphetamines, which may lead to side effects such as agitation and anxiety .

Deprenyl can be synthesized through several methods:

- Alkylation of Levomethamphetamine: The most common method involves the alkylation of levomethamphetamine using propargyl bromide. This reaction yields both D-deprenyl and L-deprenyl .

- Chemical Modification: Various synthetic routes have been explored to modify the structure of methamphetamine to develop deprenyl, focusing on enhancing its selectivity for monoamine oxidase B .

Deprenyl has several clinical applications:

- Parkinson's Disease Treatment: It is primarily used to manage symptoms in patients with early-stage Parkinson's disease due to its dopaminergic effects .

- Depression Management: Deprenyl has been utilized as an adjunct treatment for major depressive disorder, especially in cases resistant to other treatments .

- Cognitive Enhancement: Some studies suggest potential cognitive-enhancing effects, although more research is needed in this area .

Deprenyl interacts with various biological systems:

- Drug Interactions: It can potentiate the effects of other dopaminergic medications and may interact with drugs that also affect monoamine metabolism. Caution is advised when combining deprenyl with other antidepressants due to the risk of serotonin syndrome .

- Metabolic Pathways: The metabolism of deprenyl can be influenced by genetic polymorphisms affecting cytochrome P450 enzymes, leading to variability in drug response among individuals .

Several compounds share similarities with deprenyl, each exhibiting unique properties:

| Compound | Class | Main Use | Unique Features |

|---|---|---|---|

| Selegiline | Monoamine Oxidase Inhibitor | Parkinson's Disease | More selective for MAO-B than deprenyl |

| Rasagiline | Monoamine Oxidase Inhibitor | Parkinson's Disease | Longer half-life and fewer side effects |

| Safinamide | Monoamine Oxidase Inhibitor | Parkinson's Disease | Dual mechanism (MAO-B inhibition + glutamate modulation) |

| Methamphetamine | Stimulant | ADHD, Obesity | Stronger psychostimulant effects |

Deprenyl stands out due to its dual action as both a monoamine oxidase inhibitor and a norepinephrine-dopamine releasing agent. This unique profile allows it to enhance dopaminergic activity while potentially providing neuroprotective benefits.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Miklya I. The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015). Mol Psychiatry. 2016 Nov;21(11):1499-1503. doi: 10.1038/mp.2016.127. Epub 2016 Aug 2. Review. PubMed PMID: 27480491.

3: Horváthová F, Danielisová V, Domoráková I, Solár P, Rybárová S, Hodorová I, Mihalik J. The effect of R-(-)-deprenyl administration on antioxidant enzymes in rat testis. Eur J Pharmacol. 2016 Oct 5;788:21-28. doi: 10.1016/j.ejphar.2016.06.015. Epub 2016 Jun 9. PubMed PMID: 27292162.

4: Buccino P, Kreimerman I, Zirbesegger K, Porcal W, Savio E, Engler H. Automated radiosynthesis of [(11)C]L-deprenyl-D2 and [(11)C]D-deprenyl using a commercial platform. Appl Radiat Isot. 2016 Apr;110:47-52. doi: 10.1016/j.apradiso.2015.12.051. Epub 2015 Dec 24. PubMed PMID: 26760951.

5: Kalász H, Magyar K, Szőke É, Adeghate E, Adem A, Hasan MY, Nurulain SM, Tekes K. Metabolism of selegiline [(-)-deprenyl)]. Curr Med Chem. 2014;21(13):1522-30. Review. PubMed PMID: 24350849.

6: Lesniak A, Aarnio M, Jonsson A, Norberg T, Nyberg F, Gordh T. High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. Life Sci. 2016 May 1;152:231-7. doi: 10.1016/j.lfs.2016.03.058. Epub 2016 Apr 5. PubMed PMID: 27058977.

7: Parkinson Study Group. Effects of tocopherol and deprenyl on the progression of disability in early Parkinson's disease. N Engl J Med. 1993 Jan 21;328(3):176-83. PubMed PMID: 8417384.

8: Mihalik J, Mašlanková J, Solár P, Horváthová F, Hubková B, Almášiová V, Šoltés J, Švaňa M, Rybárová S, Hodorová I. The effect of R-(-)-deprenyl administration on reproductive parameters of rat males. Eur J Pharmacol. 2015 May 5;754:148-52. doi: 10.1016/j.ejphar.2015.02.030. Epub 2015 Feb 26. PubMed PMID: 25725114.

9: Ryu I, Ryu MJ, Han J, Kim SJ, Lee MJ, Ju X, Yoo BH, Lee YL, Jang Y, Song IC, Chung W, Oh E, Heo JY, Kweon GR. L Deprenyl exerts cytotoxicity towards acute myeloid leukemia through inhibition of mitochondrial respiration. Oncol Rep. 2018 Dec;40(6):3869-3878. doi: 10.3892/or.2018.6753. Epub 2018 Oct 1. PubMed PMID: 30272370.

10: Miklya I. Essential difference between the pharmacological spectrum of (-)-deprenyl and rasagiline. Pharmacol Rep. 2014 Jun;66(3):453-8. doi: 10.1016/j.pharep.2013.11.003. Epub 2014 Apr 3. PubMed PMID: 24905523.

11: Yohn SE, Reynolds S, Tripodi G, Correa M, Salamone JD. The monoamine-oxidase B inhibitor deprenyl increases selection of high-effort activity in rats tested on a progressive ratio/chow feeding choice procedure: Implications for treating motivational dysfunctions. Behav Brain Res. 2018 Apr 16;342:27-34. doi: 10.1016/j.bbr.2017.12.039. Epub 2017 Dec 29. PubMed PMID: 29292157.

12: Knoll J, Baghy K, Eckhardt S, Ferdinandy P, Garami M, Harsing LG Jr, Hauser P, Mervai Z, Pocza T, Schaff Z, Schuler D, Miklya I. A longevity study with enhancer substances (selegiline, BPAP) detected an unknown tumor-manifestation-suppressing regulation in rat brain. Life Sci. 2017 Aug 1;182:57-64. doi: 10.1016/j.lfs.2017.06.010. Epub 2017 Jun 13. PubMed PMID: 28623006.

13: Magyar K, Szende B. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology. 2004 Jan;25(1-2):233-42. Review. PubMed PMID: 14697898.

14: Knoll J. Rationale for (-)deprenyl (selegiline) medication in Parkinson's disease and in prevention of age-related nigral changes. Biomed Pharmacother. 1995;49(4):187-95. Review. PubMed PMID: 7669938.

15: Szende B, Barna G, Magyar K. Cytoprotective effect of (-)-deprenyl, (-)desmethyl-deprenyl and (-)deprenyl-N-oxide on glutathione depleted A-2058 melanoma cells. J Neural Transm (Vienna). 2010 Jun;117(6):695-8. doi: 10.1007/s00702-010-0413-8. Epub 2010 May 9. PubMed PMID: 20454984.

16: Lange KW, Riederer P, Youdim MB. Biochemical actions of l-deprenyl (selegiline). Clin Pharmacol Ther. 1994 Dec;56(6 Pt 2):734-41. Review. PubMed PMID: 7995015.

17: Burke WJ, Roccaforte WH, Wengel SP, Bayer BL, Ranno AE, Willcockson NK. L-deprenyl in the treatment of mild dementia of the Alzheimer type: results of a 15-month trial. J Am Geriatr Soc. 1993 Nov;41(11):1219-25. Review. PubMed PMID: 8227897.

18: Löscher W, Lehmann H. L-deprenyl (selegiline) exerts anticonvulsant effects against different seizure types in mice. J Pharmacol Exp Ther. 1996 Jun;277(3):1410-7. PubMed PMID: 8667204.

19: Schneider LS, Tariot PN, Goldstein B. Therapy with l-deprenyl (selegiline) and relation to abuse liability. Clin Pharmacol Ther. 1994 Dec;56(6 Pt 2):750-6. Review. PubMed PMID: 7995017.

20: Magyar K, Pálfi M, Tábi T, Kalász H, Szende B, Szöko E. Pharmacological aspects of (-)-deprenyl. Curr Med Chem. 2004 Aug;11(15):2017-31. Review. PubMed PMID: 15279565.